Peucedanol 3'-O-glucoside

Descripción general

Descripción

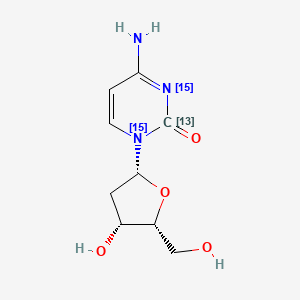

Peucedanol 3’-O-glucoside is a natural product found in Glehnia littoralis . It is a type of compound that belongs to the class of organic compounds known as flavanones .

Molecular Structure Analysis

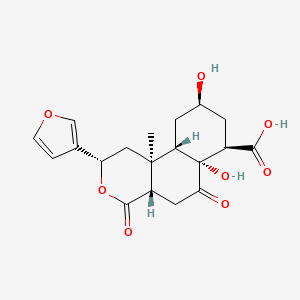

The molecular formula of Peucedanol 3’-O-glucoside is C20H26O10 . The compound has a molecular weight of 426.4 g/mol . The InChIKey, a unique identifier for chemical substances, for this compound is JJDINAZUSSDSPB-DNLMCPORSA-N .Physical And Chemical Properties Analysis

Peucedanol 3’-O-glucoside has a molecular weight of 426.4 g/mol . It has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 10 . The compound also has a Rotatable Bond Count of 6 . The Exact Mass and Monoisotopic Mass of the compound are both 426.15259702 g/mol .Aplicaciones Científicas De Investigación

Antioxidant Properties

Peucedanol and its derivatives, including Peucedanol 7-O-glucoside, have been found in the plant Peucedanum japonicum . These compounds have shown antioxidant properties in laboratory settings . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-inflammatory Properties

In addition to their antioxidant properties, compounds derived from Peucedanum japonicum, including Peucedanol and its derivatives, have shown anti-inflammatory properties . This suggests potential applications in the treatment of conditions characterized by inflammation.

Functional Foods and Dietary Supplements

The antioxidant and anti-inflammatory properties of Peucedanol and its derivatives suggest potential applications in the development of functional foods and dietary supplements . These are foods and supplements that have a potentially positive effect on health beyond basic nutrition.

Traditional Medicine

Various members of the Peucedanum genus, which includes Peucedanum japonicum, have been investigated for potential medicinal properties in the context of traditional medicine . The antioxidant and anti-inflammatory properties of Peucedanol and its derivatives could contribute to these medicinal properties.

Agricultural Practices

Understanding the distribution of antioxidants in plants, including Peucedanol and its derivatives, can influence agricultural practices . For example, it can help optimize the production of plants for their antioxidant content.

Biodiversity Conservation

The study of plants and their bioactive compounds, including Peucedanol and its derivatives, contributes to regional biodiversity conservation efforts . This is because it provides insights into how location impacts the concentration of bioactive compounds in plants.

Direcciones Futuras

The future research directions for Peucedanol 3’-O-glucoside could involve further investigation into its potential medicinal properties. For instance, studies on similar compounds have shown antioxidant and anti-inflammatory properties , suggesting that Peucedanol 3’-O-glucoside may have similar effects. Additionally, understanding the distribution of antioxidant compounds in plants like Peucedanum japonicum can aid in the development of medicinal and nutritional applications, influence agricultural practices, and contribute to regional biodiversity-conservation efforts .

Mecanismo De Acción

Target of Action

Peucedanol 3’-O-glucoside is a natural product used for research related to life sciences

Biochemical Pathways

It’s known that the compound is a coumarin , a class of organic compounds that are known to have various biological effects, including anti-inflammatory, antioxidant, and anticancer activities.

Pharmacokinetics

The compound is typically stored at -20°C for up to 3 years in powder form, and in solvent at -80°C for up to 1 year . These storage conditions suggest that the compound is stable and could potentially have good bioavailability, but further studies are needed to confirm this.

Result of Action

The compound is known to be a coumarin , and coumarins in general have been found to exhibit a variety of biological effects, including anti-inflammatory, antioxidant, and anticancer activities.

Action Environment

It’s known that the compound is stable under certain storage conditions

Propiedades

IUPAC Name |

7-hydroxy-6-[(2R)-2-hydroxy-3-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O10/c1-20(2,30-19-18(27)17(26)16(25)13(8-21)29-19)14(23)6-10-5-9-3-4-15(24)28-12(9)7-11(10)22/h3-5,7,13-14,16-19,21-23,25-27H,6,8H2,1-2H3/t13-,14-,16-,17+,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDINAZUSSDSPB-DNLMCPORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](CC1=C(C=C2C(=C1)C=CC(=O)O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,4S,5S,6S)-6-[3-[(1R)-1-[(2R,3S,4S,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-2-(methylamino)ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1151895.png)

![2,2-dichloro-N-[(1R)-3-[[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]amino]-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B1151901.png)